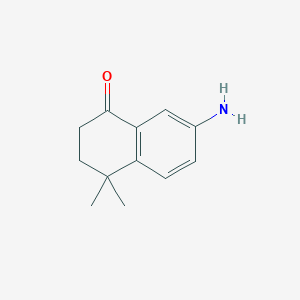
7-Amino-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Cat. No. B2548692
Key on ui cas rn:
166977-93-1
M. Wt: 189.258
InChI Key: ZQBKNKXDKJMXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05618839
Procedure details


To a cooled (10° C.) stirred solution of sodium nitrate (2.18 g, 13.92 mmol) in concentrated sulfuric acid (28.4 mL) and glacial acetic acid (26.27 mL) [prepared by adding sodium nitrate to cooled (10° C.) concentrated sulfuric acid, heating to dissolve, recooling and then adding glacial acetic acid] was added a solution of 4,4-dimethyl-7-amino-1-tetralone (XII) (5.0 g, 26.46 mmol) in glacial acetic acid (89 mL) over 10 mintues. The resulting solution was added slowly (over 10 minutes) to a heated (60° C.) solution of copper (I) bromide (16.66 g) in concentrated hydrobromic acid (159 mL). The mixture was warmed to 90° C. for 10 minutes, cooled, diluted with water (250 mL) and extracted with ethyl acetate (2×200 mL). The combined organic phases were concentrated in vacuo and the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane) to give 1.95 g (Y: 29%) of the title compound; 1H-NMR (CDCl3): δ8.13 (d,J=2.3 Hz, 1H), 7.62 (dd, J=8.5, 2.3 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 2.73 (t, J=7.0 Hz, 2H), 2.01 (t, J=7.0 HZ, 2H), 1.38 (s, 6H); MS (DCI) m/e: 253 (MH+).










Name
copper (I) bromide
Quantity
16.66 g
Type
catalyst
Reaction Step Six

Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13](N)=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1.[BrH:20]>S(=O)(=O)(O)O.C(O)(=O)C.O.[Cu]Br>[CH3:6][C:7]1([CH3:19])[C:16]2[C:11](=[CH:12][C:13]([Br:20])=[CH:14][CH:15]=2)[C:10](=[O:18])[CH2:9][CH2:8]1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)N)=O)C
|
|
Name
|
|
|
Quantity
|
89 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
28.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
26.27 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
159 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
copper (I) bromide
|
|
Quantity
|
16.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution was added slowly (over 10 minutes) to
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 90° C. for 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined organic phases were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel (eluted with 3% ethyl acetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
